N-(5-bromo-2-pyridinyl)-2-chloro-4-nitrobenzamide
Overview
Description
N-(5-bromo-2-pyridinyl)-2-chloro-4-nitrobenzamide is a chemical compound with the molecular formula C12H6BrClN4O2. It is commonly known as BPN-15606 and is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical regulator of many cellular processes, including cell growth, division, and apoptosis. BPN-15606 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
BPN-15606 is a selective inhibitor of the N-(5-bromo-2-pyridinyl)-2-chloro-4-nitrobenzamide enzyme, which is involved in the regulation of many cellular processes. By inhibiting this compound, BPN-15606 can affect multiple signaling pathways, leading to its therapeutic effects. Specifically, BPN-15606 inhibits the activity of the this compound catalytic subunit, which is responsible for the dephosphorylation of many cellular proteins. This leads to the accumulation of phosphorylated proteins, which can affect various cellular processes such as cell growth, division, and apoptosis.
Biochemical and Physiological Effects:
BPN-15606 has been shown to have several biochemical and physiological effects. In cancer cells, BPN-15606 inhibits cell growth and induces apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease, BPN-15606 reduces the accumulation of beta-amyloid plaques in the brain and improves cognitive function. In Parkinson's disease, BPN-15606 protects dopaminergic neurons from degeneration and improves motor function.
Advantages and Limitations for Lab Experiments
One advantage of using BPN-15606 in lab experiments is its potency and selectivity for the N-(5-bromo-2-pyridinyl)-2-chloro-4-nitrobenzamide enzyme. This allows for specific inhibition of this compound activity without affecting other cellular processes. However, one limitation of using BPN-15606 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo studies.
Future Directions
There are several future directions for the research on BPN-15606. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of the N-(5-bromo-2-pyridinyl)-2-chloro-4-nitrobenzamide enzyme based on the structure of BPN-15606. Additionally, the development of more efficient methods for the synthesis of BPN-15606 could improve its bioavailability and efficacy in in vivo studies.
Scientific Research Applications
BPN-15606 has been extensively studied for its potential therapeutic applications. In cancer research, BPN-15606 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In Alzheimer's disease research, BPN-15606 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, a hallmark of the disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, BPN-15606 has been shown to protect dopaminergic neurons from degeneration, a hallmark of the disease. It has also been shown to improve motor function in animal models of Parkinson's disease.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-chloro-4-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O3/c13-7-1-4-11(15-6-7)16-12(18)9-3-2-8(17(19)20)5-10(9)14/h1-6H,(H,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAFOOGEFTVOMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.